2-Iodo-3-methoxy-6-nitro-phenylamine
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Overview
Description
2-Iodo-3-methoxy-6-nitro-phenylamine is an organic compound with the molecular formula C7H7IN2O3 It is characterized by the presence of iodine, methoxy, and nitro functional groups attached to a phenylamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-methoxy-6-nitro-phenylamine typically involves multiple steps. One common method includes the nitration of 2-iodo-3-methoxyaniline, followed by purification and isolation of the desired product. The reaction conditions often require careful control of temperature and the use of specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-methoxy-6-nitro-phenylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro group yields an amine derivative, while substitution of the iodine atom can produce a wide range of substituted phenylamine compounds .
Scientific Research Applications
2-Iodo-3-methoxy-6-nitro-phenylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-3-methoxy-6-nitro-phenylamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-3-methoxy-phenylamine: Lacks the nitro group, resulting in different chemical and biological properties.
2-Iodo-6-nitro-phenylamine: Lacks the methoxy group, affecting its reactivity and applications.
3-Methoxy-6-nitro-phenylamine:
Uniqueness
2-Iodo-3-methoxy-6-nitro-phenylamine is unique due to the combination of iodine, methoxy, and nitro groups on the phenylamine core. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-iodo-3-methoxy-6-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O3/c1-13-5-3-2-4(10(11)12)7(9)6(5)8/h2-3H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAWOLSTRUGVPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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